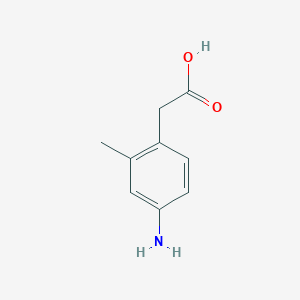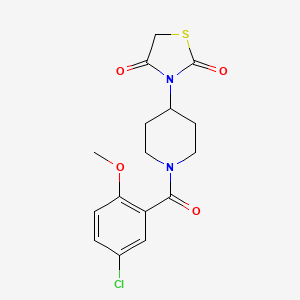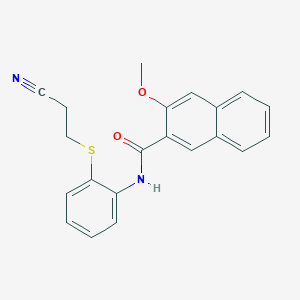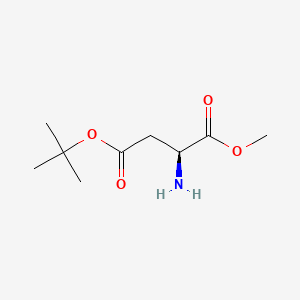![molecular formula C19H13FN2OS2 B2522609 4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile CAS No. 478081-56-0](/img/structure/B2522609.png)
4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile is a complex organic molecule that likely exhibits interesting chemical and biological properties due to its structural features. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar functional groups and structural motifs are discussed, which can provide insights into the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions and the use of various reagents and techniques. For instance, the synthesis of 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile involves the production of p-[18F]fluorobenzyl iodide and its incorporation into a DASB precursor, which is a desmethylated form of DASB . Similarly, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile is achieved using the Gewald synthesis technique, starting from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry . The geometrical parameters of these compounds are often confirmed to be in agreement with XRD results, as seen in the study of 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione . Such analyses are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups. For example, the presence of a benzylsulfanyl group suggests potential reactivity through nucleophilic substitution reactions, while the nitrile group could be involved in further transformations such as hydrolysis or reduction . The specific reactivity patterns of this compound would need to be studied in detail to understand its full range of chemical behaviors.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to this compound can be deduced from their molecular structures. For instance, the presence of fluorine atoms can significantly affect the compound's lipophilicity and electronic properties, which in turn can influence its biological activity . Theoretical calculations such as HOMO-LUMO and NBO analysis provide insights into the electronic structure and potential reactivity of the compounds . Additionally, molecular docking studies can predict the interaction of these compounds with biological targets, suggesting possible applications in drug discovery .
Scientific Research Applications
Synthesis Techniques
The compound 4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile is involved in various synthesis techniques. For instance, a study by Ye et al. (2016) highlights a practical synthesis method for related compounds, emphasizing environmental concerns and the need for alternate processes in the synthesis of medicinal compounds (Ye, Liu, Chang, & Xu, 2016). Additionally, research by Garg et al. (2007) discusses the synthesis of fluorobenzyl analogs of DASB, a compound with properties relevant to neuroimaging agents, which highlights the chemical's potential in developing imaging tools (Garg, Thopate, Minton, Black, Lynch, & Garg, 2007).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds related to this compound. For example, Puthran et al. (2019) synthesized novel Schiff bases using a related compound and demonstrated significant antimicrobial activity in certain derivatives (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019). Similarly, El-Meguid (2014) constructed new compounds containing a benzoyl-benzoimidazol moiety, showing effective antimicrobial activities against various bacteria and fungi (El-Meguid, 2014).
Safety and Hazards
properties
IUPAC Name |
4-amino-5-benzoyl-2-[(3-fluorophenyl)methylsulfanyl]thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2OS2/c20-14-8-4-5-12(9-14)11-24-19-15(10-21)16(22)18(25-19)17(23)13-6-2-1-3-7-13/h1-9H,11,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELGMXCPZPEPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC3=CC(=CC=C3)F)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2522526.png)
![2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2522529.png)

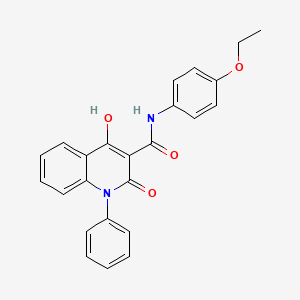
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2522535.png)

![3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2522537.png)
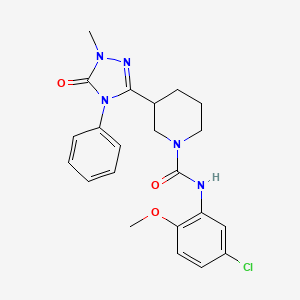
![9b-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2522539.png)
